Cgs 9895

Descripción general

Descripción

Métodos De Preparación

La síntesis de CGS-9895 implica la formación de la estructura central de pirazoloquinolinona. La ruta sintética generalmente incluye los siguientes pasos:

Formación del anillo de pirazol: Esto se logra mediante la ciclización de precursores apropiados en condiciones controladas.

Formación del anillo de quinolina: El intermedio de pirazol se somete luego a una nueva ciclización para formar el anillo de quinolina.

Sustitución de metoxifenilo:

Los métodos de producción industrial para CGS-9895 no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

CGS-9895 experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar el anillo de quinolina u otros grupos funcionales.

Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales utilizando reactivos y condiciones apropiados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Key Findings on Modulation

- Efficacy : CGS 9895 has been shown to significantly enhance GABA-induced currents in recombinant α1β3 receptors. At concentrations as low as 1 μM, it begins to enhance these currents, achieving up to 600% enhancement at 30 μM .

- Selectivity : The compound exhibits different effects depending on the receptor subunit composition. For instance, it shows varied modulation potency in α1β2γ2 versus α1β3γ2 receptors, indicating its potential for subtype-selective therapeutic applications .

Pharmacological Applications

The implications of this compound in pharmacology are substantial, particularly in the treatment of neurological disorders:

- Epilepsy : Due to its ability to enhance inhibitory neurotransmission via GABA receptors, this compound may hold promise for developing new antiepileptic drugs. Its distinct mechanism could lead to fewer side effects compared to traditional treatments .

- Anxiety Disorders : Given its modulatory effects on GABA receptors, this compound might be explored as a treatment option for anxiety disorders, potentially offering a safer alternative to benzodiazepines that often lead to dependence .

Comparative Efficacy Data

The following table summarizes the efficacy data of this compound across various receptor combinations based on available literature:

Case Studies and Research Insights

Several studies have documented the effects and potential applications of this compound:

- Study on Mutant Receptors : Research involving point mutations at the α+/β− interface revealed that specific residues (e.g., α1Y209) are crucial for this compound's modulatory effects. Mutations increased the EC50 significantly, indicating the importance of receptor structure in drug efficacy .

- Interactions with Other Compounds : Investigations into the interaction between this compound and other modulators like flurazepam showed that while both compounds act at similar sites, their combined effects can lead to residual potentiation, suggesting complex interactions within the receptor environment .

Mecanismo De Acción

CGS-9895 ejerce sus efectos al unirse al sitio de unión a benzodiacepinas de los receptores GABA. Específicamente mejora las corrientes inducidas por GABA en los receptores que contienen las subunidades alfa y beta. El residuo clave para la modulación de CGS-9895 es el residuo alfa1 Y209 en la interfaz alfa+/beta-. El compuesto también interactúa con sitios moduladores adicionales en las interfaces de las subunidades en el dominio transmembrana .

Comparación Con Compuestos Similares

CGS-9895 es único en su capacidad de mejorar específicamente las corrientes inducidas por GABA en los receptores que contienen las subunidades alfa y beta. Los compuestos similares incluyen:

CGS-9895 destaca por su alta eficacia y selectividad para subtipos específicos de receptores GABA.

Actividad Biológica

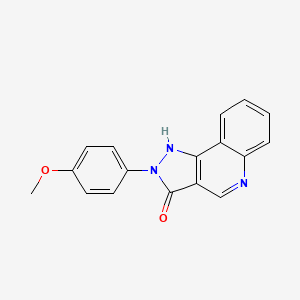

CGS 9895, chemically known as 2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one, is a compound that has garnered significant attention due to its unique interactions with GABAA receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on GABA-induced currents, and potential therapeutic implications.

This compound is primarily recognized as a positive allosteric modulator of GABAA receptors, specifically acting through the α+/β− interface . Unlike traditional benzodiazepines that bind to the benzodiazepine site, this compound enhances GABA-induced currents via a distinct site, suggesting a novel mechanism of action. This compound has been shown to act as an antagonist at the benzodiazepine binding site at nanomolar concentrations while enhancing GABA currents at micromolar concentrations .

Key Findings:

- Enhancement of GABA Currents : At concentrations starting from 1 μM, this compound significantly enhances GABA-induced currents in recombinant α1β3 receptors expressed in Xenopus oocytes. The enhancement can reach up to 600% at higher concentrations (30 μM) .

- Subunit Dependence : The effects of this compound are dependent on the α and β subunit types forming the receptor interface. It has been observed that this compound does not modulate currents in α1β3γ2 receptors at nanomolar concentrations but shows comparable enhancements at micromolar levels .

Data Tables

The following table summarizes the effects of this compound on different GABAA receptor subtypes:

| Receptor Subtype | Concentration (μM) | Current Enhancement (%) | Modulatory Site |

|---|---|---|---|

| α1β3 | 1 | ~100 | α+/β− interface |

| α1β3 | 10 | ~400 | α+/β− interface |

| α1β3 | 30 | ~600 | α+/β− interface |

| α1β3γ2 | 10 | Comparable to α1β3 | Unknown site |

Case Studies and Experimental Approaches

Several studies have investigated the biological activity of this compound through various experimental approaches:

- Electrophysiological Studies : Utilizing voltage-clamp techniques in Xenopus oocytes, researchers have characterized the modulation of GABAA receptors by this compound. The compound was found to enhance GABA-induced chloride currents significantly .

- Mutagenesis Studies : By mutating specific residues at the α+/β− interface (notably α1 Y209), researchers have identified key interactions necessary for this compound's modulation. This approach confirmed that certain structural analogs could either enhance or inhibit the effects mediated by this compound .

- Comparative Analysis with Other Compounds : Studies have compared this compound with other known modulators like flurazepam, highlighting differences in their modes of action and effectiveness across various receptor subtypes .

Potential Therapeutic Implications

The unique mechanism of this compound suggests potential therapeutic applications in conditions where modulation of GABAA receptors is beneficial, such as anxiety disorders and epilepsy. Its ability to enhance inhibitory neurotransmission without directly activating the benzodiazepine site may lead to fewer side effects compared to traditional anxiolytics.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHGIXILGYJOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998971 | |

| Record name | 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77779-50-1 | |

| Record name | CGS 9895 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077779501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003171322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN7HT4FPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.